7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a unique fusion of chromeno and pyrrole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, methyl, and pyridinyl groups contributes to its diverse chemical reactivity and biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its application in the production of dyes, pigments, and polymers is also being explored.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrole-containing compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the diverse nature of pyrrole-containing compounds, there could be many potential applications for this compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno Ring: Starting with a suitable phenol derivative, the chromeno ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine or nitrile compound.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, using reagents such as bromine or N-bromosuccinimide (NBS).
Methylation and Pyridinyl Group Addition: Methylation is typically achieved using methyl iodide or dimethyl sulfate, while the pyridinyl group is introduced through a coupling reaction, often facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, reduction can produce dehalogenated compounds, and substitution can result in a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with the pyridinyl group at a different position.
7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Another positional isomer with the pyridinyl group at the 4-position.
7-Chloro-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar compound with chlorine instead of bromine.
Uniqueness
The uniqueness of 7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, methyl, and pyridinyl groups in this particular arrangement enhances its reactivity and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-bromo-2-methyl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c1-20-14(9-3-2-6-19-8-9)13-15(21)11-7-10(18)4-5-12(11)23-16(13)17(20)22/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBKOAHEZUPEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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